7-Nitro-[1,2]naphthoquinone
Description
Properties
Molecular Formula |
C10H5NO4 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
7-nitronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5NO4/c12-9-4-2-6-1-3-7(11(14)15)5-8(6)10(9)13/h1-5H |
InChI Key |
CHGRLGUYJLNMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of 1,2-Naphthoquinone
The most straightforward route involves nitrating 1,2-naphthoquinone using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 7-position due to the electron-withdrawing effects of the quinone carbonyl groups.
Procedure :
-
1,2-Naphthoquinone (10 g) is dissolved in cold H₂SO₄ (85% w/w) at 0–5°C.
-
Fuming HNO₃ (1.2 equiv) is added dropwise while maintaining the temperature below 10°C.
-
The mixture is stirred for 3–6 hours, then quenched in ice water to precipitate the product.
-
Crude 7-nitro-naphthoquinone is filtered and recrystallized from acetone or acetonitrile.
Key Parameters :
-
Dehydrating Value (D.V.S.) of H₂SO₄ : ≥4 ensures minimal water content, preventing side reactions.
-
Temperature : <10°C avoids over-nitration or decomposition.
Yield : 60–75% after recrystallization.
Acid-Catalyzed Nitration with Sulfuric Acid
Regioselective Control
The regiochemistry of nitration is influenced by the solvent system and acid strength. A study by Degruyter (2023) demonstrated that using NaNO₃ in H₂SO₄ at 0°C selectively produces 5-nitronaphthoquinone. For 7-nitro-naphthoquinone, analogous conditions with 1,2-naphthoquinone as the substrate yield the desired isomer.
Optimized Conditions :
| Parameter | Value |
|---|---|
| H₂SO₄ concentration | 85–90% (w/w) |
| HNO₃:Naphthoquinone ratio | 1.2:1 |
| Reaction time | 3–5 hours |
| Temperature | 0–10°C |
Side Products :
-
5-Nitro isomer : Forms if D.V.S. <4 or temperature exceeds 15°C.
-
Dinitro derivatives : Occur with excess HNO₃ or prolonged reaction times.
Microwave-Assisted Synthesis
Accelerated Nitration
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from PMC (2023) involves:
-
Mixing 1,2-naphthoquinone (5 mmol) with HNO₃ (1.5 equiv) and H₂SO₄ (2 equiv) in acetonitrile.
-
Irradiating at 150°C for 5–10 minutes under 200 W power.
-
Quenching with ice and filtering the precipitate.
Advantages :
Recrystallization and Purification Techniques
Solvent Systems
Crude 7-nitro-naphthoquinone is purified using:
Typical Recrystallization Data :
| Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Acetonitrile | 99.5 | 85 |
| Acetone | 98.2 | 78 |
| Ethanol | 97.8 | 70 |
Analytical Characterization
Spectroscopic Data
1H NMR (Acetone-d₆) :
-
δ 8.32 (dd, J = 7.8 Hz, 1H, H-8),
-
δ 8.13 (t, J = 7.8 Hz, 1H, H-6),
-
δ 8.05 (dd, J = 8.0 Hz, 1H, H-5),
-
δ 7.18 (d, J = 10.4 Hz, 1H, H-3),
13C NMR (Acetone-d₆) :
IR (KBr) :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Nitration | 60–75 | 98–99 | 3–6 hours | Industrial |
| Microwave-Assisted | 70–80 | 95–97 | 5–10 min | Lab-scale |
| Recrystallization | 85–90 | 99.5 | 1–2 hours | Universal |
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of 7-amino-1,2-naphthoquinone.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity
- 7-Nitro-[1,2]naphthoquinone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells . Studies have shown that compounds within the naphthoquinone family can induce cell cycle arrest and inhibit DNA synthesis in tumor cells .
- Antimicrobial Effects
-
Neuroprotective Potential
- Research indicates that this compound may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases. It has been shown to inhibit amyloid-beta aggregation, which is critical in Alzheimer's disease pathology . Furthermore, it has displayed protective effects against oxidative stress-induced neuronal damage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Nitro-[1,2]naphthoquinone involves its ability to generate reactive oxygen species (ROS) upon entering the cell. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The compound targets various molecular pathways, including the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Naphthoquinones are classified based on carbonyl positions:
- 1,2-Naphthoquinones: Ketones at positions 1 and 2 (e.g., 1,2-NQ, 7-nitro-[1,2]naphthoquinone).
- 1,4-Naphthoquinones: Ketones at positions 1 and 4 (e.g., 1,4-NQ, lapachol).
The ortho-quinoid structure of 1,2-NQ derivatives enables unique hydrogen-bonding networks in their semiquinone radicals, enhancing electrocatalytic oxygen reduction compared to 1,4-NQ isomers . The nitro group at position 7 in this compound likely amplifies electron-withdrawing effects, altering redox potentials and reactivity relative to unsubstituted 1,2-NQ.
Table 1: Key Properties of Naphthoquinones
Electrochemical and Catalytic Behavior
1,2-NQ derivatives exhibit superior electrocatalytic oxygen reduction due to:
Stabilization of semiquinone radicals via hydrogen bonding.
Higher quinone/semiquinone redox potentials compared to 1,4-NQ . The nitro group in this compound may further modulate these properties by withdrawing electron density, increasing oxidative stress in biological systems.
Q & A
Q. Key Considerations :
- Monitor reaction conditions to avoid over-oxidation or decomposition.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm structure using NMR (¹H, ¹³C) and HRMS .
Basic: How does the nitro group at the 7-position alter the redox properties of 1,2-naphthoquinone?
Methodological Answer:
The nitro group is a strong electron-withdrawing substituent, which lowers the reduction potential of the quinone/semiquinone couple, enhancing its capacity for redox cycling and ROS generation.
- Electrochemical Analysis : Use cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with a Ag/AgCl reference electrode. Compare the redox potentials of 7-nitro derivatives to unsubstituted 1,2-naphthoquinone (e.g., -0.45 V vs. -0.30 V for semiquinone formation) .
- ROS Quantification : Employ fluorogenic probes (e.g., DCFH-DA) in cellular assays to measure superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) generation. Nitro-substituted derivatives typically show 2–3-fold higher ROS yields due to stabilized semiquinone intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
